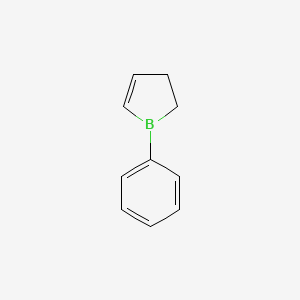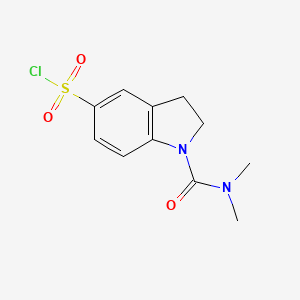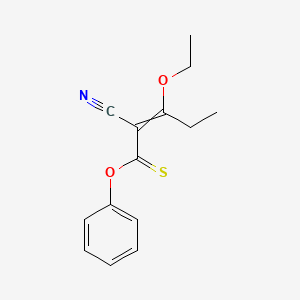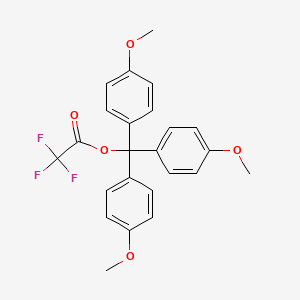![molecular formula C14H20O2Si B14376098 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol CAS No. 89813-18-3](/img/structure/B14376098.png)
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a silyl ether group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol typically involves the following steps:
Formation of the Alkyne Backbone: The starting material, 2-methyl-3-pentyn-2-ol, is prepared through the alkylation of acetylene with 2-bromo-2-methylpropane.
Silylation: The hydroxyl group of 2-methyl-3-pentyn-2-ol is protected by reacting it with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. This step forms the silyl ether, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl ethers
Wissenschaftliche Forschungsanwendungen
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and silyl ethers.
Medicine: It is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze reactions involving alkynes and silyl ethers.
Pathways Involved: The compound can act as a substrate or inhibitor in enzymatic pathways, affecting the rate and outcome of biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-{[Trimethylsilyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(tert-butyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylhex-3-yn-2-ol
Uniqueness
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is unique due to its specific combination of a silyl ether and a hydroxyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
89813-18-3 |
|---|---|
Molekularformel |
C14H20O2Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
5-[dimethyl(phenyl)silyl]oxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H20O2Si/c1-14(2,15)11-8-12-16-17(3,4)13-9-6-5-7-10-13/h5-7,9-10,15H,12H2,1-4H3 |
InChI-Schlüssel |
JGAVIEDZHGSNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CCO[Si](C)(C)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)


![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)


![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)

![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)




